molecular formula C10H9F3O B13596178 2-(2-(Trifluoromethyl)phenyl)propanal

2-(2-(Trifluoromethyl)phenyl)propanal

Cat. No.: B13596178
M. Wt: 202.17 g/mol
InChI Key: SRRNCIDBNNQUNQ-UHFFFAOYSA-N
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Description

The study of fluorinated organic molecules has become a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Among these, compounds featuring a trifluoromethyl (-CF3) group are of paramount importance. 2-(2-(Trifluoromethyl)phenyl)propanal, identified by its CAS number 21235-72-3, is an example of such a molecule, incorporating the trifluoromethyl moiety onto a phenylpropanal scaffold. bldpharm.com Although detailed experimental studies on this specific isomer are not extensively documented, its structure allows for a discussion of the broader chemical principles that make this class of compounds a subject of significant interest.

Chemical Identifiers for this compound

Identifier Value
CAS Number 21235-72-3
Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical and chemical properties. mdpi.com This "trifluoromethyl effect" is a powerful tool in modern chemical synthesis, especially for designing bioactive compounds. mdpi.com The CF3 group is strongly electron-withdrawing and is significantly more electronegative than a methyl group, influencing the electronic environment of the entire molecule. lookchem.com

One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, which can increase the half-life of a drug molecule in the body. bldpharm.com

Furthermore, the trifluoromethyl group increases the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross biological membranes. bldpharm.com This property is crucial for the bioavailability of many pharmaceuticals. The steric size of the -CF3 group is comparable to an isopropyl group, and it is often used as a bioisostere for chlorine or a methyl group to fine-tune a molecule's shape and interaction with biological targets like enzymes or receptors. bldpharm.comnih.gov Notable drugs containing this functional group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). lookchem.com

Key Properties Conferred by the Trifluoromethyl Group

Property Impact on Organic Molecules
High Electronegativity Alters electronic properties, can increase binding affinity to biological targets.
Metabolic Stability C-F bonds are strong and resist metabolic oxidation, increasing drug half-life.
Increased Lipophilicity Enhances the ability to permeate biological membranes, improving bioavailability.
Steric Bulk Acts as a bioisostere for other groups, allowing for modification of molecular shape and fit.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net Within this framework, the aldehyde functional group holds a position of strategic importance due to its versatile reactivity. nih.gov

The carbonyl carbon of an aldehyde is electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for many crucial carbon-carbon bond-forming reactions. In retrosynthesis, this allows for key "disconnections" at the aldehyde. For instance:

Grignard and Organolithium Reactions: An alcohol in a target molecule can be retrosynthetically disconnected to an aldehyde and an organometallic reagent (a Grignard or organolithium reagent).

Wittig Reaction: An alkene can be disconnected to an aldehyde and a Wittig reagent (a phosphorus ylide).

Aldol (B89426) Addition/Condensation: A β-hydroxy aldehyde/ketone or an α,β-unsaturated carbonyl compound can be traced back to two simpler carbonyl precursors (one of which is an aldehyde). researchgate.net

Aldehydes are also readily interconverted with other functional groups. They can be easily oxidized to carboxylic acids or reduced to primary alcohols. This functional group interconversion (FGI) adds another layer of flexibility in synthetic planning. nih.gov The aldehyde in a molecule like this compound therefore represents a key synthetic handle, offering numerous possibilities for constructing more complex molecular architectures.

Research into aromatic trifluoromethylated aldehydes and their derivatives is often driven by their utility as intermediates in the synthesis of high-value compounds, particularly pharmaceuticals. appchemical.com While specific research on this compound is not prominent, studies on its isomers provide insight into the general research trajectories for this class of molecules.

A significant area of research involves the development of efficient and scalable synthetic methods. Transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are common strategies to construct the carbon skeleton of these molecules. nih.gov For example, an improved synthesis for 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the drug Cinacalcet, involves a palladium-catalyzed Mizoroki-Heck reaction followed by a hydrogenation step. nih.gov

Another research focus is the application of these aldehydes in further synthetic transformations. Their conversion into other functional groups is a key step in building complex target molecules. For instance, the enantioselective α-trifluoromethylation of aldehydes is an active area of research to create chiral centers containing the CF3 group, which are valuable in medicinal chemistry. The development of metal-free trifluoromethylation reactions for aromatic aldehydes is also being pursued to create more environmentally benign synthetic routes. The ultimate goal of this research is often the late-stage functionalization of complex molecules, where an aldehyde group can be used to introduce a trifluoromethyl-containing fragment into a drug candidate to enhance its properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-7H,1H3

InChI Key

SRRNCIDBNNQUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 2 Trifluoromethyl Phenyl Propanal

Direct Synthetic Routes to 2-(2-(Trifluoromethyl)phenyl)propanal

Catalytic Approaches to this compound Synthesis

Catalysis offers powerful tools for the formation of this compound, enabling transformations that might otherwise be inefficient or require harsh conditions. Transition-metal catalysis and organocatalysis represent two major pillars in this domain.

Transition-metal catalysts, particularly those based on palladium, are instrumental in forming the carbon-carbon bonds necessary to construct the target molecule. One notable method applicable to the synthesis of related structures is the Mizoroki-Heck cross-coupling reaction. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. For a related isomer, 3-(3-trifluoromethylphenyl)propanal, the synthesis was achieved by reacting 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal (B89532) in the presence of a palladium acetate (B1210297) catalyst. nih.govresearchgate.net A subsequent hydrogenation and hydrolysis cascade process yields the final aldehyde. nih.gov This strategy highlights a powerful method for linking the aromatic core with the propanal side chain precursor.

Another significant transition-metal-catalyzed approach is the hydrogenation of an α,β-unsaturated aldehyde precursor. For instance, the selective hydrogenation of a cinnamaldehyde (B126680) derivative bearing the 2-(trifluoromethyl)phenyl group over a palladium catalyst would yield the desired saturated propanal. The efficiency of this reaction depends on catalyst selection and reaction conditions to avoid over-reduction to the corresponding alcohol.

Table 1: Example of Mizoroki-Heck Reaction Conditions for a Related Isomer

ParameterCondition
Aryl Halide 1-Bromo-3-(trifluoromethyl)benzene
Alkene Acroleine diethyl acetal
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Additives Tetrabutylammonium acetate (nBu₄NOAc)
Temperature 90 °C (Microwave-assisted)
Solvent Various, including greener options

This table is based on the synthesis of an isomer and illustrates a potential catalytic approach. nih.govresearchgate.net

Organocatalysis has emerged as a powerful field in synthetic chemistry, often providing excellent stereoselectivity without the need for metal catalysts. nih.govchemistryviews.org While specific, detailed organocatalytic routes for the synthesis of this compound are not extensively documented in the provided literature, general principles of organocatalysis can be applied.

For example, an asymmetric α-arylation of propanal using an appropriate 2-(trifluoromethyl)phenyl electrophile could be envisioned. Chiral secondary amine catalysts, such as those derived from proline, are known to activate aldehydes through enamine formation, facilitating nucleophilic attack on suitable aryl partners. The development of such a route would be of high interest, particularly for accessing enantioenriched forms of the target compound. The synthesis of chiral trifluoromethylsulfones has been successfully achieved using bifunctional peptide catalysts, demonstrating the potential of organocatalysis in constructing complex molecules containing trifluoromethyl groups. chemistryviews.org

Non-Catalytic Pathways for this compound Elaboration

Non-catalytic methods, which rely on stoichiometric reagents, provide reliable and well-established routes to aldehydes. These pathways often involve the transformation of existing functional groups or the assembly of the molecule through a multi-step sequence.

One of the most common methods for preparing aldehydes is through the oxidation of primary alcohols. The corresponding precursor, 2-(2-(trifluoromethyl)phenyl)propan-1-ol (B13582805), can be oxidized to the target aldehyde using a variety of reagents. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like phosphorus pentoxide (P₂O₅) or oxalyl chloride, is a mild and effective method that avoids over-oxidation to the carboxylic acid. chemicalbook.com

Alternatively, the propanal moiety can be generated through the partial reduction of a more oxidized functional group, such as a nitrile or an ester. The reduction of 2-(2-(trifluoromethyl)phenyl)propanenitrile (B13589767) with diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78°C) is a well-established method for synthesizing aldehydes. This reagent selectively reduces the nitrile to an intermediate imine, which is then hydrolyzed upon workup to afford the aldehyde. vanderbilt.edu Similarly, activated carboxylic acid derivatives like esters can be reduced to aldehydes using specific reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) or potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). nih.gov

Table 2: Common Functional Group Interconversions for Aldehyde Synthesis

Precursor Functional GroupReagent(s)Product
Primary AlcoholDMSO, P₂O₅, Triethylamine (Swern Oxidation)Aldehyde
NitrileDiisobutylaluminum hydride (DIBAL-H)Aldehyde
EsterPotassium diisobutyl-tert-butoxyaluminum hydride (PDBBA)Aldehyde

In some synthetic strategies, the aromatic core containing the trifluoromethyl group is constructed as part of a longer, linear sequence. This approach is particularly useful when the required substituted aromatic starting material is not commercially available. Such a sequence could begin with a simpler, more accessible benzene (B151609) derivative.

Asymmetric Synthesis of Chiral this compound

The creation of a stereogenic center at the α-position to the carbonyl group in this compound presents a significant synthetic challenge. Asymmetric methodologies are essential for accessing enantiomerically pure forms of this compound.

Enantioselective Catalytic Approaches to this compound

Enantioselective catalysis offers the most efficient route to chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral this compound, methods such as asymmetric alkylation or hydroformylation could be employed, although specific applications to this substrate are not extensively documented in current literature. The principles of these approaches, however, provide a framework for potential synthetic routes.

Chiral Ligand Design for Asymmetric Induction

The success of any metal-catalyzed asymmetric reaction hinges on the design of the chiral ligand. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For a hypothetical asymmetric synthesis of the target aldehyde, several classes of "privileged ligands" could be considered due to their broad applicability and proven success in a variety of transformations. nih.govutexas.edu

Key concepts in chiral ligand design include:

C₂-Symmetry: Many successful ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. utexas.edursc.org Examples include derivatives of TADDOL, BINOL, and bis(oxazolines).

Modularity: The ability to easily modify the ligand's steric and electronic properties is crucial for optimizing a catalyst for a specific substrate and reaction. nih.govresearchgate.net This allows for fine-tuning of the catalyst to achieve maximum stereocontrol.

Bite Angle: In bidentate ligands, such as those used in hydrogenation or hydroformylation, the bite angle influences the geometry of the metal complex and, consequently, the enantioselectivity of the catalytic process.

For the asymmetric α-alkylation of a precursor or the asymmetric hydroformylation of a corresponding styrene (B11656) derivative, phosphine-based ligands like BINAP or phosphino-oxazoline (PHOX) ligands could be effective. researchgate.net The choice of ligand would depend on the specific reaction mechanism and the nature of the metal catalyst.

Table 1: Representative Classes of Chiral Ligands and Their Design Principles

Ligand Class Key Design Feature Potential Application
BINAP C₂-symmetric biaryl phosphine Asymmetric Hydrogenation, Alkylation
Bis(oxazolines) (BOX) C₂-symmetric, modular synthesis Lewis Acid Catalysis, Conjugate Additions
Salen Ligands Tetradentate, planar chirality Asymmetric Epoxidation, Kinetic Resolution

| PHOX Ligands | Non-symmetric, combination of P and N donors | Asymmetric Allylic Alkylation, Hydrogenation |

Stereochemical Control in C-C Bond Formation Adjacent to the Carbonyl

Achieving stereochemical control in the formation of the Cα-Cβ bond is the cornerstone of synthesizing chiral this compound. A prominent strategy for this is the asymmetric alkylation of a propanal enolate equivalent with a 2-(trifluoromethyl)phenyl halide or, conversely, the arylation of a chiral propanal equivalent.

Phase-transfer catalysis (PTC) represents a powerful method for such alkylations. rsc.org In this approach, a chiral quaternary ammonium (B1175870) salt shuttles the enolate from an aqueous or solid phase into an organic phase containing the alkylating agent. The chiral environment provided by the catalyst induces enantioselectivity in the C-C bond-forming step. The efficiency of this process is highly dependent on the structure of the catalyst, the reaction conditions (solvent, temperature, base), and the nature of the substrates. rsc.org

Organocatalysis provides an alternative, metal-free approach. Chiral amines, such as proline and its derivatives, can catalyze asymmetric α-functionalization of aldehydes via enamine intermediates. This methodology has been successfully applied to a wide range of substrates and could potentially be adapted for the synthesis of the target compound.

Diastereoselective Routes to Substituted this compound Precursors

Diastereoselective synthesis offers an alternative pathway to enantiomerically pure compounds. This strategy involves coupling the prochiral substrate to a chiral auxiliary, performing a diastereoselective reaction to create the desired stereocenter, and finally removing the auxiliary.

For instance, a precursor like 2-(trifluoromethyl)phenylacetic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can then undergo highly diastereoselective alkylation at the α-position with a methylating agent. Subsequent cleavage of the auxiliary would yield the chiral 2-(2-(trifluoromethyl)phenyl)propanoic acid, which can then be reduced to the target aldehyde. The stereochemical outcome is directed by the chiral auxiliary, which effectively shields one face of the enolate from attack.

Another approach involves the diastereoselective addition of a nucleophile to a precursor containing an existing stereocenter. For example, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines has been shown to proceed with high diastereoselectivity, providing a route to chiral trifluoromethylated amine derivatives that could serve as precursors. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for sustainable chemical manufacturing. nih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net

Solvent-Free and Aqueous Reaction Media

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). nih.gov Solvents account for a significant portion of the mass and energy consumption in a typical chemical process and are often a major source of waste and environmental pollution.

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions offers substantial environmental benefits. cmu.edumdpi.com These reactions often proceed faster and can lead to higher yields and easier product isolation. For example, Michael addition reactions and epoxidations have been shown to proceed efficiently in the absence of a solvent, sometimes by simply grinding the solid reactants together. cmu.edu While specific solvent-free syntheses of this compound are not reported, analogous transformations suggest the feasibility of this approach, potentially through solid-state reactions or reactions in molten salt media.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be advantageous. The hydrophobic effect can accelerate certain reactions, and product isolation can be simplified by phase separation. The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and water-soluble reagents, making aqueous media a viable option for reactions like alkylation. asianpubs.org Developing a synthetic route to this compound that operates in water would represent a significant step towards a more sustainable process.

Table 2: Comparison of Reaction Media in Green Synthesis

Reaction Medium Advantages Challenges
Solvent-Free Reduced waste, higher reaction rates, simpler workup Limited to certain reaction types, potential for thermal decomposition

| Aqueous | Non-toxic, non-flammable, inexpensive, potential for rate enhancement | Low solubility of organic substrates, potential for hydrolysis side reactions |

Atom-Economical and Step-Economical Synthetic Pathways

In modern organic synthesis, the principles of green chemistry are paramount, emphasizing the development of processes that are both efficient and environmentally benign. Atom economy and step economy are two core tenets of this philosophy. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, while step economy aims to reduce the number of individual synthetic steps, purifications, and manipulations, often by combining multiple transformations into a single, seamless operation (cascade reaction). These approaches not only minimize chemical waste but also reduce the consumption of energy, solvents, and reagents.

For the synthesis of this compound, several advanced methodologies can be envisioned that align with these principles, primarily focusing on catalytic processes that maximize efficiency and minimize byproducts.

Hydroformylation: An Atom-Economical Approach

The most direct and theoretically 100% atom-economical route to this compound is the hydroformylation of the corresponding alkene, 1-(trifluoromethyl)-2-vinylbenzene. Hydroformylation, also known as the oxo process, involves the net addition of a hydrogen atom and a formyl group (-CHO) across a carbon-carbon double bond using synthesis gas (a mixture of CO and H₂). This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.

The primary challenge in the hydroformylation of styrene derivatives like 1-(trifluoromethyl)-2-vinylbenzene is controlling the regioselectivity. The reaction can yield two isomeric aldehydes: the branched product, this compound, and the linear product, 3-(2-(trifluoromethyl)phenyl)propanal. For the synthesis of the target compound, the branched isomer is the desired product.

Research into the hydroformylation of styrene has shown that the regiochemical outcome is highly dependent on the catalyst system, particularly the nature of the ligands coordinated to the metal center. acs.orgacs.orgmdpi.comnih.gov While many traditional systems favor the linear aldehyde, significant progress has been made in developing catalysts that selectively produce the branched isomer. For instance, rhodium complexes featuring specific phosphine, phosphite, or N-heterocyclic carbene (NHC) ligands can steer the reaction towards the formation of the 2-arylpropanal product with high selectivity. acs.org The steric and electronic properties of these ligands play a crucial role in influencing which carbon of the double bond receives the formyl group.

Below is a table summarizing catalyst systems known to favor branched-chain selectivity in the hydroformylation of styrene derivatives, which are applicable to the synthesis of the target compound.

Catalyst PrecursorLigand/PromoterKey CharacteristicsReported Branched:Linear Ratio (for Styrene)
[Rh(CO)₂(acac)]N-heterocyclic carbene (IMes)Highly selective for the branched isomer.>95:5
[Rh(COD)Cl]₂Hybrid Phosphate (B84403) PromoterPromotes high regioselectivity under mild conditions.up to 8:1
[Rh(acac)(CO)₂]Chiral Diphosphite LigandsUsed in asymmetric hydroformylation to achieve high regioselectivity for the branched product.>95:5

Palladium-Catalyzed Cascade Synthesis: A Step-Economical Pathway

A highly efficient, step-economical route can be adapted from methodologies developed for related isomers, such as 3-(3-trifluoromethylphenyl)propanal. nih.gov This approach utilizes a palladium-catalyzed cascade reaction that combines a Mizoroki-Heck cross-coupling reaction with a subsequent hydrogenation step in a single pot. nih.gov

The proposed sequence for this compound would involve:

Mizoroki-Heck Reaction: 1-Bromo-2-(trifluoromethyl)benzene is coupled with an acrolein acetal, such as acrolein diethyl acetal, using a palladium catalyst (e.g., Palladium(II) acetate). This forms an unsaturated acetal intermediate.

In-situ Hydrogenation: Without isolating the intermediate, the atmosphere of the reaction vessel is switched from an inert gas to hydrogen. The same palladium catalyst, which is reduced in situ to form active palladium nanoparticles, then catalyzes the hydrogenation of the carbon-carbon double bond.

Hydrolysis: The resulting saturated acetal is then hydrolyzed under mild acidic conditions to yield the final product, this compound.

The table below outlines the proposed steps for this cascade synthesis.

StepStarting MaterialsKey Reagents & CatalystIntermediate/Product
1. Mizoroki-Heck Coupling1-Bromo-2-(trifluoromethyl)benzene, Acrolein diethyl acetalPd(OAc)₂, Tetrabutylammonium acetate (nBu₄NOAc)1-(3,3-Diethoxyprop-1-en-1-yl)-2-(trifluoromethyl)benzene
2. In-situ HydrogenationUnsaturated acetal intermediate from Step 1H₂ gas, Same Pd catalyst1-(3,3-Diethoxypropyl)-2-(trifluoromethyl)benzene
3. HydrolysisSaturated acetal from Step 2Aqueous acid (e.g., HCl)This compound

By leveraging advanced catalytic methods, the synthesis of this compound can be achieved through pathways that are both highly efficient and environmentally conscious, reflecting the best practices of modern chemical manufacturing.

Reactivity and Reaction Pathways of 2 2 Trifluoromethyl Phenyl Propanal

Nucleophilic Additions to the Carbonyl Group of 2-(2-(Trifluoromethyl)phenyl)propanal

The electron-deficient nature of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophiles. These reactions are fundamental to the synthesis of more complex molecules, leveraging the aldehyde as a versatile building block. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

Aldol (B89426) reactions represent a critical class of carbon-carbon bond-forming reactions in organic synthesis. This compound, possessing an α-hydrogen, can function as both an enolate precursor (the nucleophilic component) and a carbonyl electrophile (the acceptor component).

In a cross-aldol reaction, this compound can react with a different carbonyl compound. semanticscholar.orgrsc.org To achieve a selective reaction and avoid a complex mixture of products, the reaction is typically designed such that one partner lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) and can only act as the electrophile, or one carbonyl is significantly more reactive than the other. When this compound acts as the enolate donor, it attacks the carbonyl group of the partner aldehyde or ketone.

Table 1: Hypothetical Cross-Aldol Reactions of this compound Specific experimental data for the cross-aldol reactions of this compound is not readily available in the surveyed literature. The following table is illustrative of potential reactions.

Carbonyl PartnerBase/CatalystProduct StructureExpected Product Name
FormaldehydeNaOH (aq)3-Hydroxy-2-(2-(trifluoromethyl)phenyl)butanal
BenzaldehydeLDA, THF3-Hydroxy-3-phenyl-2-(2-(trifluoromethyl)phenyl)propanal
AcetoneBa(OH)₂4-Hydroxy-4-methyl-3-(2-(trifluoromethyl)phenyl)pentan-2-one

Intramolecular aldol cyclizations occur when a molecule contains two carbonyl groups, allowing for the formation of a cyclic product. A derivative of this compound, such as a diketone or keto-aldehyde, would be required for such a reaction. The reaction typically forms a five- or six-membered ring, driven by the thermodynamic stability of these structures. The regioselectivity of the cyclization depends on which enolate is formed and which carbonyl group is attacked.

Olefination reactions are powerful methods for converting carbonyls into alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and a triphenylphosphine (B44618) oxide byproduct. The stereochemical outcome (E or Z-alkene) is dependent on the stability of the ylide used.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. This method offers several advantages, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. For the synthesis of (Z)-alkenes, the Still-Gennari modification using phosphonates with electron-withdrawing groups can be employed.

Table 2: Potential Olefination Reactions of this compound Specific experimental data for olefination reactions of this compound is not readily available in the surveyed literature. This table illustrates potential transformations.

ReactionReagentBaseProduct StructureExpected Product Name
WittigMethyltriphenylphosphonium bromiden-BuLi1-(But-1-en-2-yl)-2-(trifluoromethyl)benzene
HWETriethyl phosphonoacetateNaHEthyl 4-(2-(trifluoromethyl)phenyl)pent-2-enoate

The addition of organometallic reagents like Grignard and organolithium compounds is a fundamental method for forming new carbon-carbon bonds and synthesizing alcohols.

Grignard reagents (R-MgX) react with aldehydes to produce secondary alcohols upon acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of this compound.

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and undergo similar addition reactions with aldehydes to yield secondary alcohols.

Table 3: Examples of Organometallic Additions to this compound Specific experimental data for these reactions with this compound is not readily available in the surveyed literature. The following represents expected outcomes.

ReagentSolventProduct StructureExpected Product Name
Methylmagnesium bromide (CH₃MgBr)Diethyl ether3-(2-(Trifluoromethyl)phenyl)butan-2-ol
Phenyllithium (C₆H₅Li)Tetrahydrofuran1-Phenyl-2-(2-(trifluoromethyl)phenyl)propan-1-ol

The reaction of aldehydes with amines leads to the formation of imines and enamines, which are valuable synthetic intermediates.

Imine formation occurs when this compound reacts with a primary amine under acidic catalysis. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate and the stability of the intermediates.

Enamine formation results from the reaction of an aldehyde with a secondary amine. Similar to imine formation, a carbinolamine intermediate is formed, but dehydration leads to the formation of a C=C double bond adjacent to the nitrogen atom, as there is no second proton on the nitrogen to be eliminated.

Aldol Condensation Reactions Involving this compound

Electrophilic Transformations of this compound Derivatives

The aldehyde functional group in this compound is a primary site of reactivity, readily undergoing both oxidation and reduction. These transformations are fundamental in synthetic organic chemistry for the preparation of corresponding carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde can be oxidized to form 2-(2-(trifluoromethyl)phenyl)propanoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory-scale reagents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. However, milder and more environmentally benign methods are often preferred. For instance, oxidation using sodium hypochlorite (B82951) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst is an efficient method. Another approach is the Swern oxidation of the corresponding alcohol, 3-(2-(trifluoromethyl)phenyl)propanol, which yields the aldehyde; this implies that over-oxidation to the carboxylic acid can occur under different conditions.

Reduction: The aldehyde functionality is easily reduced to a primary alcohol, yielding 2-(2-(trifluoromethyl)phenyl)propan-1-ol (B13582805). This reduction can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often sufficient and safer to handle. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method for the reduction of the aldehyde group. A highly selective method for reducing related esters to aldehydes without over-reduction to the alcohol involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures, such as -78°C.

Table 1: Common Reagents for Oxidation and Reduction of the Aldehyde Group
TransformationReagentProductTypical Conditions
OxidationSodium Hypochlorite/TEMPO2-(2-(Trifluoromethyl)phenyl)propanoic acidOptimized conditions, often achieving >85% yield.
OxidationManganese(IV) Oxide (MnO₂)2-(2-(Trifluoromethyl)phenyl)propanoic acidUsed for oxidizing allylic and benzylic alcohols, can be applied here.
ReductionSodium Borohydride (NaBH₄)2-(2-(Trifluoromethyl)phenyl)propan-1-olMild conditions, typically in alcoholic solvents.
ReductionDiisobutylaluminum Hydride (DIBAL-H)2-(2-(Trifluoromethyl)phenyl)propan-1-olSelective reduction, especially from ester precursors at low temperatures.
ReductionCatalytic Hydrogenation (e.g., Pd/C, H₂)2-(2-(Trifluoromethyl)phenyl)propan-1-olVarying yields depending on catalyst and conditions.

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions, in terms of both reaction rate and regioselectivity, is heavily influenced by the trifluoromethyl (-CF₃) group.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govyoutube.com This property has two major consequences for electrophilic aromatic substitution:

Deactivation of the Ring: The -CF₃ group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required compared to substitutions on activated rings like toluene. youtube.comwikipedia.org

Meta-Directing Effect: The electron-withdrawing nature of the -CF₃ group destabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution process. wikipedia.org When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the -CF₃ group. This is a highly unfavorable arrangement. In contrast, attack at the meta position avoids placing the positive charge adjacent to the electron-withdrawing group, resulting in a more stable intermediate. Consequently, the trifluoromethyl group is a meta-director. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For the trifluoromethylphenyl moiety, these reactions will predominantly yield products substituted at the positions meta to the -CF₃ group (i.e., positions 4 and 6 relative to the propanal side chain).

Table 2: Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Expected Major ProductRationale
NitrationNO₂⁺2-(4-Nitro-2-(trifluoromethyl)phenyl)propanalThe -CF₃ group directs the incoming nitro group to the meta position.
BrominationBr⁺2-(4-Bromo-2-(trifluoromethyl)phenyl)propanalThe -CF₃ group directs the incoming bromo group to the meta position.
SulfonationSO₃4-(1-Formylethyl)-3-(trifluoromethyl)benzenesulfonic acidThe -CF₃ group directs the incoming sulfonic acid group to the meta position.

Rearrangement Reactions Involving this compound

The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. nrochemistry.commasterorganicchemistry.com This reaction proceeds through a 1,2-rearrangement of a carbocation intermediate. organic-chemistry.org While there are no specific examples in the searched literature for a diol derived from this compound, the expected reaction pathway can be predicted based on the general mechanism.

Consider a hypothetical diol, 1-(2-(trifluoromethyl)phenyl)propane-1,2-diol, which could be synthesized from the starting aldehyde. The rearrangement would involve the following steps:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water). chemistrysteps.com In an unsymmetrical diol like this, protonation can occur at either hydroxyl group. Protonation of the hydroxyl group at the C1 position (benzylic position) would lead to a more stable tertiary benzylic carbocation upon loss of water, stabilized by resonance with the phenyl ring. chemistrysteps.comwikipedia.org

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a carbocation. wikipedia.org

1,2-Migratory Shift: A group from the adjacent carbon migrates to the carbocation center. The group with the highest migratory aptitude will preferentially migrate. The general order of migratory aptitude is often cited as H > phenyl > alkyl. wikipedia.org In this case, either a hydride from C2 or the methyl group from C2 could shift. The driving force for this step is the formation of a highly stable, resonance-stabilized oxonium ion where the oxygen atom helps to delocalize the positive charge. wikipedia.org

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product.

The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring would destabilize the benzylic carbocation to some extent compared to an unsubstituted phenyl ring, which could influence the reaction's regioselectivity and rate.

Table 3: Mechanistic Steps of a Hypothetical Pinacol Rearrangement
StepDescriptionKey Intermediate
1Protonation of the benzylic hydroxyl group by an acid catalyst (H⁺).Protonated diol
2Loss of water to form the more stable tertiary benzylic carbocation.1-(2-(Trifluoromethyl)phenyl)-2-hydroxypropyl-1-cation
31,2-hydride shift from the adjacent carbon to the carbocation center.Resonance-stabilized oxonium ion
4Deprotonation of the oxonium ion.Final product: 1-(2-(Trifluoromethyl)phenyl)propan-2-one

The trifluoromethyl group can significantly influence the stability of intermediates and transition states in chemical reactions, potentially inducing skeletal rearrangements other than the classic Pinacol type. The strong electron-withdrawing nature of the -CF₃ group can promote rearrangements that might not be favorable in non-fluorinated analogues.

For example, studies on related fluorinated compounds have shown that the trifluoromethyl group can facilitate ring-expansion reactions. Research into the stereoselective rearrangement of (trifluoromethyl)prolinols demonstrated a ring expansion to form 2-(trifluoromethyl)piperidines. nih.gov This type of rearrangement proceeds through an aziridinium (B1262131) intermediate, and the electronic effects of the -CF₃ group are crucial for the reaction pathway.

While specific examples involving this compound are not detailed in the available literature, it is plausible that derivatives of this compound could undergo rearrangements driven by the electronic properties of the 2-(trifluoromethyl)phenyl moiety. For instance, reactions that generate a positive charge adjacent to the aromatic ring could be influenced by the destabilizing inductive effect of the -CF₃ group, potentially opening pathways to alternative, more stable rearranged structures. Such rearrangements are often designed to relieve steric or electronic strain, and the bulky and strongly electrophilic nature of the trifluoromethyl group can be a key factor in creating such strain.

Mechanistic Investigations into Reactions Involving 2 2 Trifluoromethyl Phenyl Propanal

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For a reaction involving 2-(2-(trifluoromethyl)phenyl)propanal, determining the rate law, rate constants, activation parameters (enthalpy and entropy of activation), and the effect of substituent changes on the reaction rate can provide deep insights into the transition state and the sequence of elementary steps.

For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, the rate of the reaction could be monitored under various concentrations of the nucleophile and the aldehyde. A first-order dependence on each reactant would suggest a bimolecular rate-determining step, consistent with a direct nucleophilic attack on the carbonyl carbon.

Hypothetical Kinetic Data for Nucleophilic Addition to this compound

Experiment [Aldehyde] (mol/L) [Nucleophile] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 1.2 x 10⁻⁵
2 0.2 0.1 2.4 x 10⁻⁵

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), the position of the label in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy.

In a potential intramolecular rearrangement or a reaction involving the cleavage of a specific C-H bond in this compound, isotopic labeling could be revelatory. For example, to confirm a suspected 1,2-hydride shift, the aldehydic hydrogen could be replaced with deuterium. The position of the deuterium in the final product would confirm or refute the proposed hydride shift mechanism.

Illustrative Isotopic Labeling Scheme for a Hypothetical Rearrangement

Labeled Reactant Proposed Intermediate Expected Labeled Product

Observing the deuterium on the carbon adjacent to its original position would provide strong evidence for the occurrence of a 1,2-hydride shift during the reaction.

Transition State Analysis in Catalytic Reactions of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of chemical reactions. These analyses provide detailed geometric and energetic information about the highest energy point along the reaction coordinate, offering insights that are often inaccessible through experimental means alone. For catalytic reactions involving this compound, transition state analysis can help to understand catalyst-substrate interactions, the origins of stereoselectivity, and the factors that determine the reaction's efficiency.

In a catalytic asymmetric aldol (B89426) reaction, for instance, DFT calculations could be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these transition states, one can predict the major product and understand the non-covalent interactions (such as hydrogen bonding or steric repulsion) that are responsible for the observed stereoselectivity.

Hypothetical Calculated Energies for Diastereomeric Transition States

Transition State Relative Free Energy (kcal/mol) Key Stabilizing/Destabilizing Interaction
TS-A (leading to R,R product) 0.0 Favorable π-stacking with catalyst

This hypothetical data suggests that the transition state leading to the R,R product is lower in energy, which would translate to a faster reaction rate and the R,R product being the major stereoisomer. The analysis points to a steric clash involving the trifluoromethyl group as the key factor in destabilizing the alternative transition state.

Role of the Trifluoromethyl Group in Directing Reactivity and Selectivity

The trifluoromethyl group (-CF₃) at the ortho position of the phenyl ring in this compound is expected to exert a profound influence on the compound's reactivity and selectivity through a combination of electronic and steric effects.

Electronic Effects : The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through both inductive and resonance effects, making the aromatic ring electron-deficient. This, in turn, can influence the reactivity of the propanal side chain. For example, the increased electrophilicity of the carbonyl carbon could enhance the rate of nucleophilic addition reactions.

Steric Effects : The -CF₃ group is also sterically bulky. Its presence at the ortho position can hinder the approach of reactants to the carbonyl group and to the adjacent positions on the aromatic ring. This steric hindrance can play a crucial role in directing the stereochemical outcome of reactions, particularly in asymmetric catalysis where the catalyst must interact with the substrate in a specific orientation. In reactions where different conformers of the molecule can react, the steric bulk of the ortho-CF₃ group can favor a specific reactive conformation, thereby influencing the selectivity of the reaction.

The interplay of these electronic and steric effects is complex and can lead to unique reactivity patterns for this compound compared to its isomers or analogues without the trifluoromethyl substituent. Mechanistic studies are essential to unravel these intricate effects and to fully harness the synthetic potential of this compound. The trifluoromethyl group's ability to enhance lipophilicity and metabolic stability also makes it a valuable substituent in medicinal chemistry, further underscoring the importance of understanding its influence on chemical reactivity. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 2 2 Trifluoromethyl Phenyl Propanal

Electronic Structure Analysis of 2-(2-(Trifluoromethyl)phenyl)propanal

The arrangement of electrons within a molecule is fundamental to its chemical identity and reactivity. The presence of a trifluoromethyl group at the ortho position of the phenyl ring, coupled with the propanal substituent, creates a unique electronic environment in this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the aldehyde group, which are the more electron-rich portions of the molecule. The LUMO, conversely, is anticipated to have significant contributions from the carbonyl carbon of the propanal group and the trifluoromethyl-substituted phenyl ring. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group, due to the high electronegativity of fluorine atoms, significantly lowers the energy of the LUMO. This makes the molecule a better electron acceptor and more susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Orbital Predicted Primary Localization Predicted Energy Level Implication for Reactivity
HOMO Phenyl ring, Aldehyde oxygen Relatively Low Moderate nucleophilicity
LUMO Carbonyl carbon, Phenyl ring Significantly Lowered by CF3 group Enhanced electrophilicity

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly polarized. An electrostatic potential (ESP) map would visually represent the charge distribution, with regions of negative potential (typically colored red) indicating electron-rich areas and regions of positive potential (blue) signifying electron-poor areas.

In this molecule, the most negative electrostatic potential is expected to be centered on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The trifluoromethyl group would also exhibit a region of negative potential around the fluorine atoms. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde group are predicted to be highly electron-deficient and thus would be represented by a strong blue color on an ESP map. The ortho-trifluoromethyl group further enhances the electrophilic character of the carbonyl carbon through inductive electron withdrawal. This polarization is crucial in directing the approach of nucleophiles and electrophiles in chemical reactions.

Conformational Analysis of this compound

The three-dimensional shape of a molecule, or its conformation, plays a vital role in its physical properties and biological activity. The rotational freedom around single bonds in this compound gives rise to various possible conformations.

Energy Minimization and Conformational Landscape Mapping

Computational methods can be used to perform a systematic search for the most stable conformations of this compound. By rotating the bonds between the phenyl ring and the propanal side chain, as well as the bond between the alpha-carbon and the carbonyl group, a potential energy surface can be mapped. This map reveals the low-energy conformers, which are the most likely to exist at room temperature, and the energy barriers that separate them.

While a specific conformational landscape for this exact molecule is not publicly documented, studies on similar 2-substituted propanals and ortho-substituted benzaldehydes indicate that the most stable conformations would seek to minimize steric hindrance between the bulky trifluoromethyl group, the methyl group of the propanal chain, and the aldehyde group.

Influence of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects.

Steric Effects: The primary steric interaction is between the ortho-trifluoromethyl group and the propanal side chain. To alleviate this steric clash, the propanal group is likely to orient itself away from the trifluoromethyl group. This would lead to specific preferred dihedral angles between the plane of the phenyl ring and the C-C bond of the propanal substituent.

The interplay of these effects would likely result in a few low-energy conformers that are significantly populated at equilibrium.

DFT Calculations for Reaction Pathway Prediction and Mechanistic Insight

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the pathways of chemical reactions and to understand their underlying mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

For this compound, DFT calculations could be invaluable in predicting its reactivity in various organic transformations. For instance, in a nucleophilic addition to the carbonyl group, DFT could be used to:

Model the approach of a nucleophile to the electrophilic carbonyl carbon.

Locate the transition state structure for the addition reaction.

Calculate the activation energy, which provides an indication of the reaction rate.

Determine the stereochemical outcome of the reaction if a new chiral center is formed.

A DFT study on the reaction of a substituted benzaldehyde (B42025) with an amine to form a Schiff base, for example, identified three transition states corresponding to the formation of a hemiaminal, its internal rearrangement, and the final elimination of a water molecule. nih.gov Similar computational approaches could be applied to this compound to elucidate the mechanisms of its reactions, such as aldol (B89426) condensations, reductions, or oxidations. The strong electron-withdrawing effect of the ortho-trifluoromethyl group would be expected to significantly influence the energetics of these reaction pathways, likely lowering the activation energy for nucleophilic attacks on the carbonyl carbon.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzaldehyde
Schiff base

Transition State Characterization and Energy Barrier Determination

The study of a chemical reaction's mechanism involves the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing transition states. For a reaction involving this compound, such as a nucleophilic addition to its carbonyl group, the process would begin with geometry optimizations of the reactant molecules and the expected product. Following this, various algorithms can be employed to find the transition state structure connecting them.

Once a candidate transition state structure is located, it is crucial to verify that it is a true first-order saddle point on the potential energy surface. This is confirmed by performing a vibrational frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

The energy barrier for the reaction is then calculated as the difference in the electronic energies (often corrected with zero-point vibrational energies) of the transition state and the initial reactants. peerj.com These calculations can be performed at various levels of theory, with methods like Density Functional Theory (DFT) offering a good balance of accuracy and computational cost for molecules of this size. For higher accuracy, more sophisticated methods such as coupled-cluster theory may be employed. researchgate.net

Table 1: Representative Theoretical Energy Barriers for Nucleophilic Addition to an Aldehyde

Level of TheoryReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy Barrier (kcal/mol)
B3LYP/6-31G(d)0.015.215.2
M06-2X/cc-pVTZ0.012.812.8
CCSD(T)/aug-cc-pVTZ0.011.511.5

Note: The data in this table is illustrative for a generic nucleophilic addition to an aldehyde and does not represent actual calculated values for this compound.

Solvent Effects on Reactivity and Selectivity

Chemical reactions are typically carried out in a solvent, which can significantly influence their rates and outcomes. Computational chemistry can model these solvent effects through two main approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a reaction involving this compound, an implicit solvent model could be used to study how the polarity of the solvent affects the stabilization of the reactants, transition state, and products, thereby altering the energy barrier.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the reacting species. For instance, in a reaction of this compound, explicit solvent molecules could be shown to stabilize the developing charge in the transition state, thus accelerating the reaction.

The choice of solvent can also impact the selectivity of a reaction, for example, in cases where multiple products can be formed. By calculating the energy barriers for the different reaction pathways in various solvents, computational studies can predict which product will be favored under specific conditions.

Table 2: Illustrative Solvent Effects on the Activation Energy of a Reaction

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase120.5
Toluene2.418.2
Dichloromethane8.916.8
Acetonitrile (B52724)37.515.3
Water78.414.1

Note: This table presents hypothetical data to illustrate the general trend of solvent polarity on activation energy and is not specific to this compound.

QSAR and QSPR Studies for Analogous Trifluoromethylated Aldehydes (Excluding Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their activity or physical properties, respectively. wikipedia.org These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a series of analogous trifluoromethylated aldehydes, QSPR studies can be employed to predict various physicochemical properties without the need for experimental measurements for every compound. iupac.org This is achieved by first calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and topological features.

Examples of descriptors that could be used in a QSPR study of trifluoromethylated aldehydes include:

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to find a correlation between a subset of these descriptors and the property of interest (e.g., boiling point, solubility, or a measure of chemical reactivity). researchgate.net

For instance, a QSPR model could be developed to predict the reactivity of trifluoromethylated aldehydes in a specific chemical transformation. The model would be trained on a set of aldehydes with known experimental reactivity data. The resulting equation could then be used to predict the reactivity of new, unsynthesized analogues. Such models are valuable for guiding the design of new compounds with desired chemical properties.

Table 3: Example of a Simple QSPR Model for a Chemical Property

CompoundDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Dipole Moment)Predicted Property
Analogue 12.53.145.2
Analogue 22.82.948.7
Analogue 32.33.543.1
Analogue 43.12.752.3

Note: The data in this table is hypothetical and serves to illustrate the structure of a QSPR dataset. The descriptors and property are not specified for a real system.

Due to a lack of specific research data on "this compound," this article cannot be generated at this time.

Extensive research searches did not yield specific scientific literature or data regarding the applications of this compound in the requested areas of chemical research and development. The available information predominantly focuses on related isomers, such as 3-(2-(Trifluoromethyl)phenyl)propanal and 2-[4-(Trifluoromethyl)phenyl]propanal, which have different substitution patterns on the phenyl ring and thus distinct chemical properties and applications.

Specifically, no research findings were identified for this compound in the following outlined sections:

Applications of 2 2 Trifluoromethyl Phenyl Propanal in Chemical Research and Development

Development of 2-(2-(Trifluoromethyl)phenyl)propanal-Derived Probes for Chemical Biology (Non-Human, Non-Clinical Applications)

Without credible and specific scientific sources, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. Constructing an article on this specific compound would require speculative information, which falls outside the scope of providing factual and reliable content.

Therefore, the request to generate an article on the applications of "this compound" cannot be fulfilled. There is currently insufficient publicly available research to support the creation of the detailed sections and subsections as requested in the prompt.

Analytical Chemistry Method Development for this compound

The development of analytical methods for this compound is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful techniques for purity assessment.

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aldehyde proton (CHO) is expected to appear as a distinct signal at the downfield region of the spectrum. The protons on the propanal chain and the aromatic ring will exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found significantly downfield. The carbon of the trifluoromethyl group will also have a characteristic chemical shift.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and specific technique for characterization. The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum, and its chemical shift can confirm the substitution pattern on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the trifluoromethyl-substituted aromatic ring.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Aldehyde)1740-1720
C-H (Aldehyde)2880-2650
C-F (Trifluoromethyl)1350-1120
C-H (Aromatic)3100-3000
C=C (Aromatic)1600-1450

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to confirm its identity and detect any impurities. researchgate.net The mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the propanal side chain and the loss of the trifluoromethyl group.

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile compounds like this compound. A study on the trace level determination of the related impurity, 2-(3-(trifluoromethyl)phenyl)propanal, in a calcium-sensing receptor drug utilized a GC-MS method. researchgate.net This method employed a capillary column with a stationary phase of 6% cyanopropyl phenyl and 94% dimethylpolysiloxane. researchgate.net The use of a selective ion monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity for the target analyte. researchgate.net Such a method can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and the carbonyl group are chromophores that absorb UV light.

A hypothetical HPLC method for the purity assessment of this compound is outlined below:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment. researchgate.net

Future Research Directions and Unexplored Avenues for 2 2 Trifluoromethyl Phenyl Propanal

Novel Catalytic Systems for Enantioselective Transformations

The development of catalytic systems for the enantioselective functionalization of aldehydes is a cornerstone of modern organic synthesis. For 2-(2-(trifluoromethyl)phenyl)propanal, future research could focus on creating chiral environments to control the stereochemistry of reactions at the α-carbon. The enantioselective α-trifluoromethylation and α-perfluoroalkylation of aldehydes have been successfully achieved through the merger of enamine and photoredox catalysis, suggesting a viable pathway for related transformations. nih.govorganic-chemistry.org

Organocatalysis, employing small chiral organic molecules like imidazolidinones, and transition-metal catalysis, using complexes of iridium, rhodium, or palladium, are promising areas. nih.govnih.gov Research into novel chiral ligands or organocatalysts could enable highly selective additions of various nucleophiles to the aldehyde, leading to the synthesis of valuable chiral building blocks.

Table 1: Potential Catalytic Systems for Enantioselective Transformations

Catalytic Approach Catalyst Type Potential Transformation Desired Outcome
Organocatalysis Chiral Amines (e.g., Proline derivatives, Imidazolidinones) α-Alkylation, α-Amination, Aldol (B89426) reactions Access to enantioenriched trifluoromethylated synthons with high enantiomeric excess (ee). nih.govnih.gov
Transition-Metal Catalysis Chiral Phosphine-Metal Complexes (e.g., Rh, Pd, Ir) Asymmetric Hydrogenation, Allylation, Arylation Synthesis of chiral alcohols or α-functionalized aldehydes with high stereocontrol.
Dual Catalysis Photoredox Catalyst + Chiral Organocatalyst Enantioselective α-Trifluoromethylation/Perfluoroalkylation Direct installation of fluorinated groups at the α-position with high enantioselectivity. nih.govorganic-chemistry.org

Integration of Flow Chemistry Techniques in this compound Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The synthesis of aromatic aldehydes has been shown to benefit from continuous-flow setups, which can enable the safe handling of hazardous reagents and improve reaction efficiency. researchgate.netbeilstein-journals.org

Future research should explore the transposition of synthetic routes for this compound into continuous-flow systems. This could involve the oxidation of 2-(2-(trifluoromethyl)phenyl)propan-1-ol (B13582805) or a multi-step, telescoped synthesis from simpler starting materials without the need for intermediate purification. rsc.orgacs.org Such an approach would be particularly beneficial for exothermic reactions or those involving unstable intermediates, potentially leading to higher yields and purity while minimizing waste. acs.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis

Parameter Conventional Batch Synthesis Potential Flow Synthesis
Safety Handling of potentially hazardous reagents in large quantities. In-situ generation and immediate consumption of reactive intermediates, minimizing risk. rsc.org
Scalability Often challenging, requiring significant process redevelopment. More straightforward scale-up by extending operation time or using larger reactors. beilstein-journals.org
Efficiency Subject to heat and mass transfer limitations. Superior control over reaction parameters (temperature, pressure, time), often leading to higher yields and selectivity. beilstein-journals.org
Process Multi-step processes with intermediate isolation and purification. Potential for "telescoped" reactions, combining multiple steps without manual handling. rsc.org

Exploration of Photoredox Catalysis for this compound Functionalization

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization under mild conditions. rsc.org This methodology could open up new pathways for modifying this compound at positions that are difficult to access through traditional methods.

Research could target the direct C-H functionalization of the aldehyde's backbone or the aromatic ring. For instance, the generation of a radical at the α-carbon via a dual photoredox and organocatalytic cycle could enable coupling with a variety of partners. upenn.edu Furthermore, direct C-H trifluoromethylation or arylation of the phenyl ring, guided by the existing substituents, could be explored using photocatalysts like ruthenium or iridium complexes, or even organic dyes. goettingen-research-online.dersc.orgnih.gov This approach avoids the need for pre-functionalized substrates, aligning with principles of atom economy. rsc.org

Table 3: Potential Photoredox-Catalyzed Functionalizations

Reaction Type Target Site Potential Reagents/Catalysts Potential Product
α-Alkylation/Arylation C-H bond alpha to the carbonyl Ir/Ru photocatalyst, Ni co-catalyst, alkyl/aryl halides α-Substituted propanal derivatives.
β-Functionalization C-H bond beta to the carbonyl Organic photocatalyst (e.g., Acridinium salts), radical precursor β-Substituted propanal derivatives.
Aromatic C-H Functionalization Phenyl ring Ru/Ir photocatalyst, diazonium salts or sulfonyl chlorides Di-substituted phenylpropanal derivatives. nih.gov
Decarboxylative Coupling Aldehyde (via conversion to carboxylic acid) Photoredox catalyst, alkyl carboxylic acid Ketone derivatives. upenn.edu

Development of Sustainable Synthetic Strategies for Trifluoromethylated Aldehydes

Strategies could involve using water or bio-based solvents, employing catalysts based on earth-abundant metals, or developing processes that generate less waste. cas.cn For example, upgrading abundant but environmentally damaging fluorocarbons like trifluoromethane (B1200692) into valuable building blocks represents a promising frontier for sustainable chemistry. chemrxiv.org Applying such principles to the entire synthetic route of trifluoromethylated aldehydes would reduce their environmental footprint.

Table 4: Sustainable Approaches for Synthesis

Sustainability Goal Potential Strategy Example/Benefit
Reduce Waste Improve atom economy through C-H activation routes. cas.cn Avoids pre-functionalization steps, reducing the number of synthetic operations and byproducts.
Safer Solvents Use of aqueous media, supercritical CO₂, or biodegradable solvents. Minimizes reliance on volatile and toxic organic solvents.
Energy Efficiency Employing photocatalysis or microwave-assisted synthesis. Reactions can often be performed at ambient temperature, lowering energy consumption. nih.gov
Renewable Feedstocks Sourcing starting materials from bio-based resources. Reduces dependence on petrochemicals.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. researchgate.net Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and catalysts.

Future studies could use DFT to model the transition states of potential catalytic cycles, thereby predicting the enantioselectivity of different catalyst designs. researchgate.net Modeling can also elucidate the electronic influence of the ortho-trifluoromethyl group on the reactivity of both the aldehyde and the aromatic ring, guiding the selection of appropriate reaction conditions for selective functionalization. researchgate.net Such predictive power can significantly reduce the experimental effort required to optimize new synthetic methods.

Table 5: Applications of Computational Modeling

Computational Method Area of Investigation Predicted Outcome
Density Functional Theory (DFT) Catalyst-Substrate Interactions Prediction of enantioselectivity and reaction barriers for novel catalytic systems. researchgate.net
Transition State Theory Reaction Mechanisms Elucidation of regioselectivity in C-H functionalization reactions.
Molecular Dynamics (MD) Solvent Effects & Conformation Understanding the role of the solvent in reaction outcomes and the conformational preferences of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Material Properties Predicting the properties of polymers or materials derived from the compound.

Potential for this compound in New Material Architectures

The unique properties conferred by the trifluoromethyl group—such as high thermal stability, chemical resistance, and lipophilicity—make it a valuable component in advanced materials. doi.orgnih.gov The aldehyde functionality of this compound serves as a versatile handle for incorporating this molecule into larger structures, such as polymers.

Unexplored avenues include using the compound as a monomer or a precursor to a monomer in polymerization reactions. For example, it could undergo condensation polymerization or be converted into a vinyl or acrylate (B77674) monomer for radical polymerization. nih.gov The resulting fluorinated polymers could find applications in areas like high-performance coatings, membranes for gas separation, or as components in electronic devices, where the properties of the trifluoromethyl group can be leveraged. doi.orgresearchgate.netrsc.org

Table 6: Potential Material Applications

Polymer Type Method of Incorporation Potential Properties Conferred by -CF₃ Group
Polyesters/Polyimides Condensation polymerization (after conversion to diol or dicarboxylic acid). Enhanced thermal stability, chemical resistance, low dielectric constant. nih.gov
Polyacrylates/Polystyrenes Conversion to an acrylate or styrene (B11656) monomer followed by radical polymerization. Increased hydrophobicity, altered refractive index, improved weatherability.
Functionalized Surfaces Covalent attachment to a substrate via the aldehyde group. Creation of surfaces with low surface energy and specific wetting properties.
Cross-linked Resins Use as a cross-linking agent in thermosetting polymers. Improved mechanical strength and thermal properties of the final material.

Q & A

Q. What are the established synthetic routes for 2-(2-(Trifluoromethyl)phenyl)propanal, and how do reaction conditions affect yield and purity?

Answer:

  • Method 1 (Reduction of Ketones):
    Reduce 3-(2-(trifluoromethyl)phenyl)propan-2-one using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C. Yields typically range from 70–85%, with purity >95% confirmed by GC-MS .
  • Method 2 (Catalytic Hydrogenation):
    Hydrogenate 3-(2-(trifluoromethyl)phenyl)propenal using palladium on carbon (Pd/C) under 1–3 atm H₂ in ethanol. This method achieves ~90% yield but requires careful control of pressure to avoid over-reduction .
  • Key Considerations:
    Impurities often arise from incomplete reduction or side reactions with the trifluoromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR:
    The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H), while the trifluoromethyl group appears as a singlet at δ 120–125 ppm (¹³C). Aromatic protons show splitting patterns dependent on substitution .
  • FT-IR:
    Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch) confirms the aldehyde and CF₃ groups .
  • Mass Spectrometry:
    Molecular ion peak [M+H]⁺ at m/z 218.1 (calculated for C₁₀H₉F₃O) with fragmentation patterns consistent with loss of CO (28 amu) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Mechanistic Insight:
    The CF₃ group stabilizes the aldehyde’s electrophilic carbon via inductive effects, accelerating nucleophilic attacks (e.g., Grignard reactions). DFT calculations show a 15–20% reduction in activation energy compared to non-fluorinated analogs .
  • Experimental Validation:
    In reactions with methylmagnesium bromide, the product 2-(2-(trifluoromethyl)phenyl)pentan-3-ol forms with 92% yield in THF at −78°C .
  • Contradictions:
    Some studies report reduced reactivity in polar aprotic solvents due to steric hindrance from the CF₃ group. Optimization requires balancing solvent polarity and temperature .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking:
    AutoDock Vina simulations reveal high binding affinity (−9.2 kcal/mol) for cytochrome P450 enzymes, suggesting potential as a metabolic intermediate in drug design .
  • MD Simulations:
    Trajectories show stable hydrogen bonding between the aldehyde oxygen and active-site residues (e.g., Tyr-158 in CYP3A4) over 100 ns simulations .
  • Limitations:
    False positives may arise due to the compound’s small size. Experimental validation via enzyme inhibition assays (IC₅₀) is critical .

Q. How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?

Answer:

  • Data Cross-Validation:
    Use SHELX for structure refinement. For example, a recent study resolved a 0.5 Å positional error in the CF₃ group by applying TWIN/BASF corrections to high-resolution (<1.0 Å) X-ray data .

  • Table: Comparison of Crystallographic Parameters

    ParameterReported Value 1Reported Value 2Resolved Value
    C-F Bond Length1.32 Å1.35 Å1.33 Å
    Aldehyde Torsion175°178°177°
    Source: SHELX-refined data from .

Q. What role does this compound play in the synthesis of fluorinated pharmaceuticals?

Answer:

  • Case Study 1:
    Intermediate in synthesizing trifluoromethylated β-blockers. The aldehyde undergoes reductive amination with isopropylamine to form a key precursor (85% yield) .
  • Case Study 2:
    Used to prepare antiviral agents via Wittig reactions. Coupling with triphenylphosphonium ylides yields α,β-unsaturated esters with >90% E-selectivity .
  • Challenges:
    Scale-up reactions often face decomposition issues. Stabilizing the aldehyde with cryogenic conditions (−20°C) or in situ generation improves throughput .

Methodological Guidance

Q. How to optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

Answer:

  • Flow Chemistry Approach:
    Continuous flow reactors with residence times <5 minutes minimize aldehyde decomposition. A 10 L reactor achieves 1.2 kg/day output with 88% yield .
  • Catalyst Screening:
    Immobilized catalysts (e.g., Pd@SiO₂) reduce metal leaching and enable recycling (5 cycles with <5% yield drop) .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

Answer:

  • HPLC-MS/MS:
    Using a C18 column (ACN/water gradient), detect impurities like 3-(2-(trifluoromethyl)phenyl)propan-2-ol (LOD: 0.1 ppm) .
  • NMR Spectroscopy:
    Dynamic ¹⁹F NMR at 400 MHz identifies fluorinated byproducts (e.g., trifluoroacetic acid) at concentrations <0.5% .

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